6-Ethynyl-2-methylquinoline CAS number 1233505-71-9
6-Ethynyl-2-methylquinoline CAS number 1233505-71-9
An In-Depth Technical Guide to 6-Ethynyl-2-methylquinoline (CAS: 1233505-71-9): A Versatile Building Block for Medicinal Chemistry and Chemical Biology
Section 1: Introduction and Strategic Significance
6-Ethynyl-2-methylquinoline stands as a molecule of significant interest to researchers at the intersection of organic synthesis, medicinal chemistry, and chemical biology. Its structure is a strategic amalgamation of two key chemical motifs: the quinoline core and a terminal ethynyl group.
The quinoline scaffold is a well-established "privileged structure" in pharmacology, forming the backbone of numerous FDA-approved drugs with a vast range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3] This heterocyclic system is adept at engaging in biologically relevant interactions, such as hydrogen bonding and hydrophobic interactions within protein active sites.[4]
Complementing this bioactive core is the 6-ethynyl substituent, a highly versatile functional group that serves as a reactive "handle." Its primary utility lies in its ability to participate in high-yield, bio-orthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This allows for the covalent ligation of the quinoline scaffold to a diverse array of other molecules, such as biomolecules, fluorescent dyes, or pharmacokinetic modifiers, with exceptional specificity and under mild conditions.[5]
This dual-functionality makes 6-Ethynyl-2-methylquinoline a powerful building block for constructing complex molecular architectures, including targeted therapeutics, molecular probes for imaging, and tools for drug discovery and validation.
Section 2: Physicochemical and Structural Properties
The fundamental properties of 6-Ethynyl-2-methylquinoline are summarized below. While extensive experimental data for this specific molecule is not widely published, its characteristics can be reliably inferred from its structure and data on analogous compounds.
| Property | Value | Source |
| CAS Number | 1233505-71-9 | [6][7] |
| Molecular Formula | C₁₂H₉N | [6] |
| Molecular Weight | 167.21 g/mol | [6] |
| IUPAC Name | 6-ethynyl-2-methylquinoline | |
| SMILES | CC1=NC2=C(C=C(C=C2)C#C)C=C1 | [6] |
| Appearance | (Predicted) Off-white to yellow solid | |
| Solubility | (Predicted) Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, THF) |
Section 3: Synthesis and Mechanistic Insights
The most direct and efficient synthetic route to 6-Ethynyl-2-methylquinoline is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide with a terminal alkyne and is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[8][9]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to a 6-halo-2-methylquinoline precursor and an acetylene source. This approach isolates the key bond formation as the final strategic step.
The Sonogashira Coupling Mechanism
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (6-halo-2-methylquinoline).
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it increases the acidity of the alkyne's terminal proton.[10]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step.[10]
-
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final product, 6-ethynyl-2-methylquinoline, and regenerate the Pd(0) catalyst.
The choice of a mild amine base (like triethylamine or diisopropylethylamine) is critical; it deprotonates the alkyne without causing unwanted side reactions.[8]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established Sonogashira couplings of haloquinolines.[11] Researchers should optimize conditions for their specific setup.
Materials:
-
6-Bromo-2-methylquinoline (1.0 eq)
-
Ethynyltrimethylsilane (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromo-2-methylquinoline. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). This step is critical to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF, followed by triethylamine. Stir the solution until the starting material is fully dissolved.
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI to the solution. The mixture may change color, indicating the formation of the active catalytic complexes.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise via syringe. The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and improving handling.[5]
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine. The aqueous washes remove the amine base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.
-
Deprotection: Dissolve the crude product in THF or methanol. Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate (K₂CO₃) and stir at room temperature.
-
Final Purification: After deprotection is complete (monitored by TLC), perform a standard aqueous workup and purify the crude product by flash column chromatography on silica gel to obtain pure 6-ethynyl-2-methylquinoline.
Synthetic Workflow Visualization
Section 4: Key Applications in Research and Development
The value of 6-ethynyl-2-methylquinoline is realized through the independent and synergistic functions of its two core components.
A Ligation Handle for Click Chemistry
The terminal alkyne is an ideal functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, covalently linking the quinoline moiety to any molecule bearing an azide group. Its applications are extensive:
-
Drug Conjugation: Linking the quinoline scaffold to targeting ligands (e.g., peptides, antibodies) to create antibody-drug conjugates (ADCs) or to polymers to improve solubility and pharmacokinetic profiles.
-
Probe Synthesis: Attaching fluorescent dyes or biotin tags to visualize the localization of a quinoline-based drug within cells or tissues.
-
Combinatorial Chemistry: Rapidly generating libraries of diverse quinoline derivatives by reacting with a panel of different azides to accelerate structure-activity relationship (SAR) studies.[5]
The Quinoline Scaffold in Drug Discovery
The quinoline core is a proven pharmacophore. Its incorporation into new molecular designs is a validated strategy in drug development.
-
Kinase Inhibition: Many quinoline-based molecules are potent kinase inhibitors. Modifications at the 6-position have been shown to be critical for engaging with the active site of kinases like c-Met, a receptor tyrosine kinase implicated in various cancers.[12] The ethynyl group itself, or triazoles derived from it, can form additional polar or hydrogen-bonding interactions, potentially enhancing binding affinity and selectivity.[12]
-
Antimalarial and Antimicrobial Agents: The quinoline ring is central to antimalarial drugs like chloroquine and quinine.[13] New derivatives are constantly being explored to combat drug resistance. The ability to conjugate this core to other molecules opens new avenues for creating combination therapies or targeted delivery systems.
-
General Bioactivity: The quinoline scaffold has demonstrated a wide spectrum of biological activities, making 6-ethynyl-2-methylquinoline a valuable starting point for screening campaigns against various diseases.[1][3][4]
Section 5: Safety, Handling, and Storage
-
Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[14][15] May cause skin and serious eye irritation.[15][16][17]
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
For long-term stability, especially of the reactive alkyne group, storage under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Section 6: Conclusion
6-Ethynyl-2-methylquinoline is more than a simple chemical; it is a highly enabling platform technology for advanced research. It provides a direct and robust link between the proven biological relevance of the quinoline scaffold and the synthetic versatility of click chemistry. For researchers in drug development and chemical biology, this molecule offers a streamlined path to creating sophisticated, functional molecules for targeted therapies, diagnostics, and fundamental biological inquiry. Its strategic design significantly lowers the barrier to entry for synthesizing complex conjugates and libraries, thereby accelerating the pace of discovery.
Section 7: References
-
International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7663.
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
RSC Publishing. Synthesis of continuously substituted quinolines from o-alkenyl aromatic isocyanides by palladium-catalyzed intramolecular imidoylative 6-endo cyclization. Available at: [Link]
-
CPAchem. Safety data sheet. Available at: [Link]
-
10X CHEM. 1233505-71-9 | MFCD11655762 | 6-Ethynyl-2-methylquinoline. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
PubChemLite. 6-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2). Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
PubChem. 6-Methylquinoline | C10H9N | CID 7059. Available at: [Link]
-
NIST WebBook. Quinoline, 2-methyl-. Available at: [Link]
-
PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available at: [Link]
-
PMC. Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]
-
Request PDF. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available at: [Link]
-
Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available at: [Link]
-
MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
-
FooDB. Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]
-
PubChem - NIH. 6-Methoxyquinaldine | C11H11NO | CID 70648. Available at: [Link]
-
PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
-
PubMed. Quinolines and structurally related heterocycles as antimalarials. Available at: [Link]
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Ethynylquinoline | 78593-41-6 | Benchchem [benchchem.com]
- 6. 10xchem.com [10xchem.com]
- 7. 6-ethynyl-2-methylquinoline | 1233505-71-9 [m.chemicalbook.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolines and structurally related heterocycles as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cpachem.com [cpachem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
